molecular formula C19H18N4O2 B4992711 9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

Cat. No.: B4992711
M. Wt: 334.4 g/mol
InChI Key: GIPUVDVXENRQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group and a butyl chain in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with butyl bromide in the presence of a base to form the intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 9-BUTYL-2-(4-AMINOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE .

Scientific Research Applications

9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-NITROPHENYL)-1H-BENZIMIDAZOLE
  • 9-BUTYL-2-(4-CHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
  • 9-BUTYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

Uniqueness

The unique combination of a butyl chain and a nitrophenyl group in 9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE contributes to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-butyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-3-12-21-17-6-4-5-7-18(17)22-13-16(20-19(21)22)14-8-10-15(11-9-14)23(24)25/h4-11,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPUVDVXENRQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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